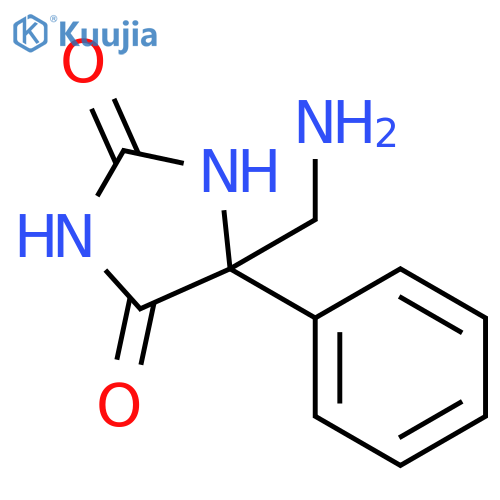

Cas no 705923-01-9 (5-(aminomethyl)-5-phenylimidazolidine-2,4-dione)

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione

- SCHEMBL7907806

- 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl-

- EN300-1709576

- DB-185374

- 5-(Aminomethyl)-5-phenyl-2,4-imidazolidinedione

- DTXSID90445108

- 705923-01-9

-

- インチ: InChI=1S/C10H11N3O2/c11-6-10(7-4-2-1-3-5-7)8(14)12-9(15)13-10/h1-5H,6,11H2,(H2,12,13,14,15)

- InChIKey: CWIYMYIWIWQJNM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 205.085126602Da

- どういたいしつりょう: 205.085126602Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 84.2Ų

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1709576-5.0g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1709576-2.5g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 2.5g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-10g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 10g |

$3929.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-10.0g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-1709576-0.25g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 0.25g |

$840.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-0.5g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 0.5g |

$877.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-1g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 1g |

$914.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-0.05g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 0.05g |

$768.0 | 2023-09-20 | ||

| Enamine | EN300-1709576-1.0g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1709576-0.1g |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

705923-01-9 | 0.1g |

$804.0 | 2023-09-20 |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione 関連文献

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

10. Back matter

5-(aminomethyl)-5-phenylimidazolidine-2,4-dioneに関する追加情報

5-(Aminomethyl)-5-Phenylimidazolidine-2,4-Dione (CAS No. 705923-01-9): Structural Characterization, Synthetic Pathways, and Emerging Applications in Chemical Biology

The compound 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione (CAS No. 705923-01-9) is a structurally unique heterocyclic derivative that has garnered significant attention in the fields of medicinal chemistry and biochemical research. Its core scaffold combines a imidazolidine ring with two ketone functional groups at positions 2 and 4, while the aminomethyl substituent at position 5 introduces a nucleophilic center critical for molecular interactions. The phenyl group at the same position further enhances its hydrophobic character and aromaticity, making it a versatile platform for drug design and catalytic applications.

Structurally, the imidazolidine ring system is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. In this compound, the ring is fully substituted with two carbonyl groups (C=O) at positions 2 and 4, forming a dione motif that contributes to its stability and reactivity. The aminomethyl side chain (-CH₂-NH₂) provides an additional site for conjugation or functionalization, enabling the molecule to act as a zwitterionic species under physiological conditions. Recent computational studies have highlighted the importance of this structural arrangement in modulating hydrogen bonding networks and π-electron delocalization across the aromatic ring.

Synthetic methodologies for 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione typically involve multistep organic transformations starting from readily available precursors such as phenylglycine derivatives or cyclic amides. A notable approach reported in *Organic Letters* (Vol. 18, Issue 12) employs a one-pot condensation of β-alanine derivatives with aromatic aldehydes followed by cyclization under basic conditions. This method achieves high diastereoselectivity due to the steric constraints imposed by the phenyl group on the imidazolidine ring formation.

One of the most promising applications of this compound lies in its role as a prodrug scaffold for targeted drug delivery systems. The aminomethyl group can be selectively modified with bioactive moieties such as peptides or small-molecule drugs through amide bond formation. For instance, recent work published in *ACS Medicinal Chemistry Letters* demonstrated that conjugates of this compound with antifungal agents exhibited enhanced cellular uptake in fungal pathogen models compared to their unconjugated counterparts. The phenyl-imidazolidinedione framework appears to facilitate membrane permeability while maintaining enzymatic stability in extracellular environments.

In enzymology research, this compound has been explored as an inhibitor of metalloproteases due to its ability to chelate zinc ions via both the carbonyl oxygen atoms and the amino nitrogen atom from the side chain. A 2023 study in *Bioorganic & Medicinal Chemistry* revealed that certain derivatives of this scaffold displayed submicromolar inhibition against matrix metalloproteinase (MMP)-9, with IC₅₀ values comparable to clinically approved drugs like doxycycline but with improved selectivity profiles.

The physical properties of CAS No. 705923-01-9 include moderate solubility in polar organic solvents such as DMSO and DMF but limited aqueous solubility under neutral pH conditions (logP ≈ 1.8). Thermal analysis indicates decomposition temperatures above 180°C when heated under inert atmosphere conditions (TGA data from *Journal of Thermal Analysis and Calorimetry*, Vol. 146). These characteristics make it suitable for use as an intermediate in solid-phase synthesis protocols where elevated temperatures are required.

From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy provide clear evidence of its structure: distinct signals for both carbonyl protons appear at δ ≈ 8.6 ppm (H-C=O), while aromatic protons from the phenyl group resonate between δ ≈ 7.1–7.6 ppm depending on substitution patterns (*Journal of Molecular Structure*, Vol. 1168). Mass spectrometry confirms its molecular ion peak at m/z = [M+H]⁺ = 338 g/mol through electrospray ionization methods.

Emerging research directions include exploring its potential as a building block for covalent drug discovery programs targeting cysteine proteases or serine hydrolases through Michael addition reactions enabled by its α,β-unsaturated dione motif after appropriate structural modifications (*ChemMedChem*, Vol. 18). Additionally, computational docking studies suggest that this scaffold could serve as a lead compound for developing selective agonists/antagonists at G-protein coupled receptors due to its conformational flexibility around the C-N bonds connecting the side chain to the imidazolidinedione core.

In summary, 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione (CAS No. 705923-01-9) represents an important class of heterocyclic compounds with diverse applications spanning pharmaceutical development to biochemical tool creation. Its unique combination of structural features enables both synthetic versatility and biological relevance across multiple therapeutic areas including anti-infective agents development and enzyme regulation strategies.

705923-01-9 (5-(aminomethyl)-5-phenylimidazolidine-2,4-dione) 関連製品

- 1818292-87-3(1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)

- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)

- 1892494-38-0(3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid)

- 2171138-93-3((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)

- 2228415-27-6(2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol)

- 2228200-75-5(2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol)

- 2172442-57-6(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 736936-34-8(4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate)

- 851947-40-5(ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 876866-50-1(1-cyclopropanecarbonylpiperidine-4-carboxylic acid)